6-Methylbenzothiazole

Overview

Description

Synthesis Analysis

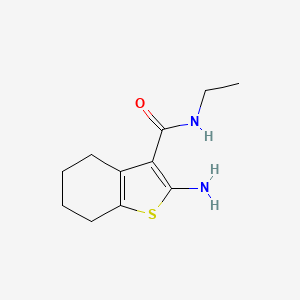

The synthesis of benzothiazole derivatives, including 6-Methylbenzothiazole, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 6-Methylbenzothiazole, has been characterized through X-ray diffraction studies. The molecular weight of 6-Methylbenzothiazole is 164.23 g/mol .Chemical Reactions Analysis

Benzothiazoles, including 6-Methylbenzothiazole, undergo various chemical reactions, including N- and C-oxidation . The introduction of fluorine atoms and the formation of amino acid prodrugs have been investigated to enhance the pharmaceutical properties of these compounds .Physical And Chemical Properties Analysis

The physical properties of 6-Methylbenzothiazole include its molecular weight of 181.26 g/mol, melting point of 84-89°C, and boiling point of 315-318°C. The chemical properties of 6-Methylbenzothiazole include its ability to undergo several types of reactions such as oxidation, reduction, and substitution.Scientific Research Applications

Anti-Tubercular Compounds

6-Methylbenzothiazole has been utilized in the synthesis of new anti-tubercular compounds. These derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The molecular docking studies of these compounds target the enzyme DprE1, aiming to find potent inhibitors with enhanced anti-tubercular activity .

Biological Applications

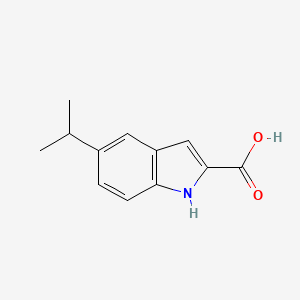

The benzothiazole nucleus, including 6-Methylbenzothiazole derivatives, exhibits a range of biological activities. They are known for their antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. This makes them valuable in the development of new drugs with these therapeutic effects .

Synthetic Strategies in Chemistry

6-Methylbenzothiazole is involved in various synthetic pathways such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are crucial for creating biologically active benzothiazole-based drugs, highlighting the compound’s significance in pharmaceutical chemistry .

Medical Research

In medical research, 6-Methylbenzothiazole derivatives are explored for their pharmacological properties. They serve as scaffolds in the investigation of novel therapeutics, particularly due to their structural diversity and biological applications, including anti-bacterial, anti-fungal, and anti-oxidant activities .

Industrial Applications

6-Methylbenzothiazole finds applications in industry, particularly in the synthesis of materials that require specific properties like fluorescence or biocidal functions. Its derivatives are used in creating fluorescent pigment dyeing substrates and as inhibitors in various industrial processes .

Environmental Impact

The environmental impact of benzothiazoles, including 6-Methylbenzothiazole, is an area of concern. Studies have focused on their contamination profiles and health impact, particularly in ambient particles like PM2.5. Understanding their toxicity and developing methods for their determination in environmental samples is crucial for assessing and mitigating their impact .

Mechanism of Action

Target of Action

6-Methylbenzothiazole, also known as 2-Amino-6-methylbenzothiazole , is a chemical compound that has been used in the synthesis of various biologically active and industrially demanded compounds .

Mode of Action

It’s known that benzothiazoles interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Benzothiazoles, including 6-Methylbenzothiazole, are involved in a variety of biochemical pathways. They are used in the synthesis of new Schiff bases and 4-thiazolidinone compounds . They are also used in the synthesis of 2-cyano-6-methoxybenzothiazole . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Benzothiazoles and their derivatives are generally known for their biological and pharmacological activity, which can include antimicrobial, antifungal, and antitumor effects .

Action Environment

The action, efficacy, and stability of 6-Methylbenzothiazole can be influenced by various environmental factors. For instance, it is known to be stable but may be light sensitive . It should be stored in a cool, ventilated warehouse . The container should be sealed . It should be kept away from fire and heat sources . The warehouse must be equipped with lightning protection equipment . The exhaust system should have a grounding device to eliminate static electricity . Explosion-proof lighting and ventilation settings should be used . The storage area should be equipped with leakage emergency treatment equipment and suitable containment materials .

Safety and Hazards

properties

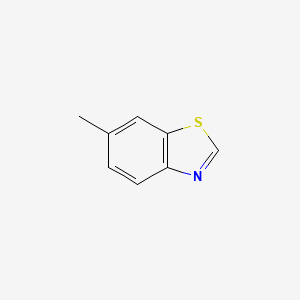

IUPAC Name |

6-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKILQAPNDCUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395841 | |

| Record name | 6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylbenzothiazole | |

CAS RN |

2942-15-6 | |

| Record name | 6-Methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 6-Methylbenzothiazole is C8H7NS, and its molecular weight is 149.21 g/mol.

ANone: 6-Methylbenzothiazole and its derivatives have been characterized using various spectroscopic methods:

- IR Spectroscopy: Characteristic peaks for C=N, C-S, and N-H bonds are observed in the infrared spectrum. []

- NMR Spectroscopy: Both 1H and 13C NMR have been extensively used to confirm the structure of synthesized 6-Methylbenzothiazole derivatives. [, , , , ]

- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation patterns. [, , , ]

ANone: Research has shown that modifications to the 6-Methylbenzothiazole core structure can significantly impact biological activity:

- Substitution at the 2-position: Derivatives with an amino group at the 2-position often show enhanced biological activity. [, , , , ]

- Substitution at the 6-position: Introducing various substituents at the 6-position (e.g., chlorine, methoxy, methyl) can modulate activity, potentially impacting potency and selectivity. [, , ]

- Linker length: When incorporated into larger molecules, the length of the linker connecting 6-Methylbenzothiazole to other pharmacophores has been shown to influence activity, with optimal length varying depending on the target and desired effect. []

ANone: Yes, 6-Methylbenzothiazole derivatives have been investigated for their potential in various material science applications:

- Corrosion Inhibition: Studies have demonstrated the corrosion inhibition properties of 6-Methylbenzothiazole and its derivatives on mild steel in acidic environments. []

- Optical Storage: Nickel-azo dyes incorporating 6-Methylbenzothiazole exhibit promising optical properties, making them potential candidates for use in digital versatile disc-recordable (DVD-R) technology. [, , ]

- Chemosensing: A novel dihydroxyindole derivative incorporating 6-Methylbenzothiazole was designed with metal chelation properties, suggesting potential applications in charge storage systems. []

ANone: A range of biological activities have been reported:

- Anticancer Activity: Studies show that certain 6-Methylbenzothiazole derivatives, particularly palladium(II) complexes, exhibit promising anticancer activity against colon carcinoma. [] Another study indicated potential against human glioblastoma (U-87 MG) cells. []

- Antimicrobial Activity: Several 6-Methylbenzothiazole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. [, , ]

- Muscle Relaxant Activity: Research suggests that 2-amino-6-methylbenzothiazole possesses muscle relaxant properties, exhibiting activity in a rabbit model of local tetanus. []

- Aldose Reductase Inhibition: Compounds incorporating 6-Methylbenzothiazole as the aryl group were investigated for aldose reductase inhibitory activity, with varying linker lengths and functionalities influencing the potency. []

ANone: Computational chemistry plays a vital role in understanding the properties and behaviour of 6-Methylbenzothiazole:

- Molecular Docking: This technique is used to predict the binding modes and interactions of 6-Methylbenzothiazole derivatives with their biological targets, such as enzymes and DNA. [, ]

- DFT Calculations: Density functional theory (DFT) calculations provide insights into the electronic structure, geometry, and spectroscopic properties of 6-Methylbenzothiazole and its complexes. [, , ]

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models are developed to correlate the structure of 6-Methylbenzothiazole derivatives with their biological activity, aiding in the design of new and more potent analogs. []

ANone: While specific information about the stability and formulation of 6-Methylbenzothiazole itself is limited in the provided research, studies on its derivatives offer some insights:

- Complex Formation: Formulating 6-Methylbenzothiazole as metal complexes (e.g., with Pd(II), Cu(II), Ag(I)) can potentially enhance its stability and modulate its biological activity. [, , ]

- Thermal Stability: Thermogravimetric analysis (TGA) has been employed to assess the thermal stability of 6-Methylbenzothiazole complexes. [, ]

ANone: Various analytical techniques are employed:

- HPLC: High-performance liquid chromatography (HPLC) is utilized for separation and quantification of 6-Methylbenzothiazole, particularly when coupled with UV, fluorescence, or electrochemical detection. [, ]

- Fluorometric Detection: Derivatization with reagents like 2-(4-N-maleimidophenyl)-6-methylbenzothiazole enables the sensitive detection of aliphatic thiols using fluorescence detection. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)